An In-depth Technical Guide to 4-Methylumbelliferyl nonanoate
An In-depth Technical Guide to 4-Methylumbelliferyl nonanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylumbelliferyl nonanoate (B1231133) (4-MUN) is a fluorogenic substrate primarily utilized for the detection and quantification of esterase and lipase (B570770) activity.[1] This technical guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols. Additionally, it explores the signaling pathways influenced by its hydrolysis product, 4-methylumbelliferone (B1674119) (4-MU), offering insights for researchers in drug development and cellular biology.
Core Concepts
4-Methylumbelliferyl nonanoate is a non-fluorescent molecule that, upon enzymatic cleavage by lipases or esterases, releases the highly fluorescent compound 4-methylumbelliferone (4-MU). The intensity of the emitted fluorescence is directly proportional to the enzymatic activity, allowing for sensitive and continuous monitoring of the reaction. This principle forms the basis of numerous enzymatic assays.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-Methylumbelliferyl nonanoate is presented below.
| Property | Value | Reference |
| Molecular Formula | C19H24O4 | [1][][3] |
| Molecular Weight | 316.39 g/mol | [][3] |
| CAS Number | 18319-93-2 | [] |
| Appearance | White to off-white powder/solid | [] |
| Solubility | Soluble in water, acetone, and methanol. | [] |
| Storage Temperature | -20°C, protect from light. | [1][] |
| Purity | ≥95% | [] |
| Predicted Boiling Point | 453.2 ± 40.0 °C | [][3] |
| Predicted Density | 1.097 ± 0.06 g/cm³ | [][3] |
Applications in Research
The primary application of 4-Methylumbelliferyl nonanoate is in the field of enzymology, specifically for the characterization of lipases and esterases. Its fluorogenic nature allows for highly sensitive assays suitable for high-throughput screening of enzyme inhibitors or for determining enzyme kinetics. It has also been noted for its utility in identifying certain species of Salmonella.[1]
Experimental Protocols
While a specific, standardized protocol for 4-Methylumbelliferyl nonanoate is not extensively documented, the following is a robust, adaptable protocol derived from methodologies for structurally similar 4-methylumbelliferyl-based substrates, such as those with butyrate, palmitate, and heptanoate (B1214049) side chains.[4]
Lipase Activity Assay using 4-Methylumbelliferyl nonanoate
1. Materials:
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4-Methylumbelliferyl nonanoate (4-MUN)
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Dimethyl sulfoxide (B87167) (DMSO)
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Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0 or 0.1 M phosphate (B84403) buffer, pH 7.0)
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Lipase solution (enzyme of interest)
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Black, flat-bottom 96-well microplate
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Fluorescence microplate reader
2. Preparation of Reagents:
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4-MUN Stock Solution: Prepare a 10 mM stock solution of 4-MUN in DMSO.
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4-MUN Working Solution: Dilute the stock solution to the desired final concentration (e.g., 0.25 mM) in the assay buffer. Due to the hydrophobic nature of the nonanoate chain, the addition of a stabilizing agent like 0.006% (w/v) SDS may be necessary to prevent precipitation in aqueous solutions, similar to what is required for 4-methylumbelliferyl palmitate.[4]
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Enzyme Dilutions: Prepare a series of dilutions of the lipase solution in the assay buffer to determine the optimal enzyme concentration.
3. Assay Procedure:
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Add 50 µL of the enzyme solution to the wells of the 96-well plate.
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For a negative control, add 50 µL of assay buffer without the enzyme to separate wells.
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To initiate the reaction, add 50 µL of the 4-MUN working solution to each well.
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Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).
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The reaction can be stopped by adding a stop solution, such as 50 µL of 10% o-phosphoric acid.[4]
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Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 445 nm.
4. Data Analysis:
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Subtract the background fluorescence from the negative control wells.
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The rate of the reaction can be determined by taking kinetic readings over time.
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A standard curve of 4-methylumbelliferone can be prepared to convert the relative fluorescence units (RFU) into the concentration of the product formed.[4]
Visualizations
Experimental Workflow for Lipase Assay
Caption: A generalized experimental workflow for a fluorometric lipase assay.
Signaling Pathways Influenced by 4-Methylumbelliferone
The enzymatic hydrolysis of 4-Methylumbelliferyl nonanoate yields 4-methylumbelliferone (4-MU), a molecule known to exert biological effects, notably the inhibition of hyaluronic acid synthesis. Furthermore, studies have indicated that 4-MU can modulate key inflammatory signaling pathways. It has been shown to suppress the activation of spleen tyrosine kinase (Syk), which in turn affects downstream pathways including the Mitogen-Activated Protein Kinase (MAPK) cascade (specifically JNK, p38, and ERK) and the NF-κB signaling pathway.
Caption: Signaling pathways modulated by 4-methylumbelliferone (4-MU).
Safety and Handling
4-Methylumbelliferyl nonanoate should be handled with care in a laboratory setting. It is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
4-Methylumbelliferyl nonanoate is a valuable tool for researchers studying lipolytic enzymes. Its fluorogenic properties enable sensitive and quantitative measurements of enzyme activity. Furthermore, the biological activity of its hydrolysis product, 4-methylumbelliferone, in modulating key signaling pathways presents opportunities for its use in drug discovery and the study of cellular inflammation. This guide provides the foundational knowledge and protocols to effectively utilize this compound in a research setting.
